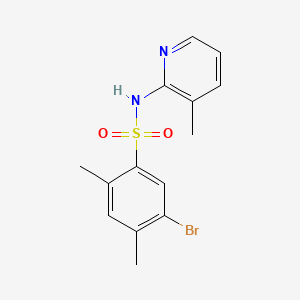![molecular formula C20H16ClN3OS B13377671 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B13377671.png)
2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzyl group, and a phenylethyl group
Métodos De Preparación
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate and benzyl cyanide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures. .
Aplicaciones Científicas De Investigación
2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile can be compared with similar compounds such as:
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: This compound has a similar structure but includes a dichlorobenzyl group and a methyl group on the pyrimidine ring.
2-[(4-Methylbenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile: This compound has a methylbenzyl group instead of a chlorobenzyl group. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C20H16ClN3OS |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-6-oxo-4-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-9-6-15(7-10-16)13-26-20-23-18(17(12-22)19(25)24-20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11,13H2,(H,23,24,25) |
Clave InChI |
QTJQPINZJBICMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377593.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol](/img/structure/B13377601.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377604.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B13377609.png)

![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377619.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377630.png)

![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide](/img/structure/B13377639.png)
![5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B13377645.png)
![(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13377664.png)
